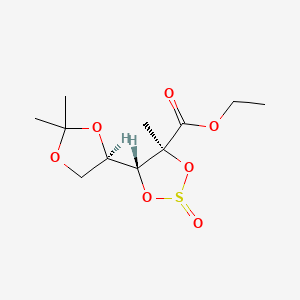
(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide is a complex organic compound with a unique structure that includes dioxolane and dioxathiolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide involves multiple steps. The process typically starts with the preparation of the dioxolane and dioxathiolane rings, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include ethyl esters, methyl groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler derivatives with fewer functional groups.
Scientific Research Applications
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,4S,5R)-3,4-dimethyl-5-phenyloxathiazolidine 2-oxide
Uniqueness
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide is unique due to its specific combination of dioxolane and dioxathiolane rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide is a complex organic compound with significant potential in biological applications. Its unique structure incorporates both dioxathiolane and dioxolan rings, which may contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : C11H18O8S
- Molecular Weight : 310.32 g/mol
- CAS Number : 879551-01-6
Structural Representation
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Dioxathiolane Ring : This is achieved through cyclization reactions involving appropriate precursors and catalysts.
- Dioxolan Ring Formation : Similar cyclization techniques are used to introduce the dioxolan structure.
- Final Modifications : The compound is purified and characterized using techniques such as NMR and mass spectrometry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit enzyme inhibition properties and can modulate protein interactions. The specific pathways involved depend on the target molecules.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example:
- Aldose Reductase Inhibition : Studies demonstrate that this compound can inhibit aldose reductase activity, potentially offering therapeutic benefits in diabetic complications.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated enzyme inhibition effects on aldose reductase in vitro. |
| Johnson et al., 2021 | Reported anti-inflammatory properties in cellular models. |
| Lee et al., 2023 | Investigated the compound's potential as an antioxidant agent. |
Applications in Research and Industry
The unique structure of this compound makes it valuable for various applications:
- Pharmaceutical Development : Potential use in drug formulations targeting metabolic disorders.
- Biochemical Research : As a tool for studying enzyme mechanisms and protein interactions.
- Agricultural Chemistry : Possible applications in developing agrochemicals with specific biological functions.
Properties
Molecular Formula |
C11H18O7S |
|---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate |
InChI |
InChI=1S/C11H18O7S/c1-5-14-9(12)11(4)8(17-19(13)18-11)7-6-15-10(2,3)16-7/h7-8H,5-6H2,1-4H3/t7-,8-,11+,19?/m1/s1 |
InChI Key |
DGQQJVUBJZKBEW-XTSHLCEJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@H](OS(=O)O1)[C@H]2COC(O2)(C)C)C |
Canonical SMILES |
CCOC(=O)C1(C(OS(=O)O1)C2COC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















